molecular formula C20H24N2O3 B4122704 N-(4-methoxybenzyl)-4-(pentanoylamino)benzamide

N-(4-methoxybenzyl)-4-(pentanoylamino)benzamide

Cat. No.: B4122704
M. Wt: 340.4 g/mol
InChI Key: ZPDDTXMGBQEPTE-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-4-(pentanoylamino)benzamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core with a methoxybenzyl group and a pentanoylamino substituent, making it a versatile molecule for synthetic and analytical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-4-(pentanoylamino)benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of 4-methoxybenzylamine: This can be achieved by the reduction of 4-methoxybenzyl cyanide using hydrogen in the presence of a catalyst such as palladium on carbon.

    Acylation of 4-methoxybenzylamine: The resulting amine is then acylated with pentanoyl chloride in the presence of a base like triethylamine to form N-(4-methoxybenzyl)-pentanamide.

    Coupling with 4-aminobenzamide: Finally, the N-(4-methoxybenzyl)-pentanamide is coupled with 4-aminobenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-4-(pentanoylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide groups can be reduced to amines under appropriate conditions.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogen gas with a suitable catalyst can facilitate reduction.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed.

Major Products

    Oxidation: Formation of N-(4-hydroxybenzyl)-4-(pentanoylamino)benzamide.

    Reduction: Formation of N-(4-methoxybenzyl)-4-(pentylamino)benzamide.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-(4-methoxybenzyl)-4-(pentanoylamino)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-4-(pentanoylamino)benzamide involves its interaction with specific molecular targets. The methoxybenzyl group can enhance lipophilicity, facilitating membrane permeability. The amide groups can form hydrogen bonds with biological targets, influencing enzyme activity or receptor binding. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)-4-(butanoylamino)benzamide
  • N-(4-methoxybenzyl)-4-(hexanoylamino)benzamide
  • N-(4-ethoxybenzyl)-4-(pentanoylamino)benzamide

Uniqueness

N-(4-methoxybenzyl)-4-(pentanoylamino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The methoxy group provides electron-donating effects, while the pentanoylamino group offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-(pentanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-3-4-5-19(23)22-17-10-8-16(9-11-17)20(24)21-14-15-6-12-18(25-2)13-7-15/h6-13H,3-5,14H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDDTXMGBQEPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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